

Application Notes and Protocols for UNC6934 and UNC7145

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[3][4] Dysregulation of NSD2 activity through overexpression or mutation is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia.[4] [5][6]

UNC6934 acts as an antagonist, binding to the aromatic cage of the NSD2-PWWP1 domain and disrupting its interaction with H3K36me2-marked nucleosomes.[3][7] This disruption leads to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus. [1][3][7] **UNC7145** is a structurally related analogue of UNC6934 that is inactive against the NSD2-PWWP1 domain and serves as an ideal negative control for experiments.[3][8]

These application notes provide detailed protocols for key experiments utilizing UNC6934 and its negative control, **UNC7145**, to investigate NSD2 biology.

Data Presentation

Table 1: In Vitro and Cellular Activity of UNC6934 and UNC7145



Parameter	UNC6934	UNC7145 (Negative Control)	Assay Type	Reference
Binding Affinity (Kd)	80 ± 18 nM	Inactive	Surface Plasmon Resonance (SPR)	[1]
91 ± 8 nM		Surface Plasmon Resonance (SPR)	[9]	
In Vitro IC50	104 ± 13 nM		AlphaScreen (NSD2-PWWP1 vs H3K36me2 nucleosome)	[9]
78 ± 29 nM	5.1 ± 1 μM	Full-length NSD2 vs H3K36me2 nucleosome displacement	[3]	
Cellular EC50	1.23 ± 0.25 μM	Inactive	NanoBRET (NSD2- PWWP1:H3.3 interaction in U2OS cells)	[3][10]

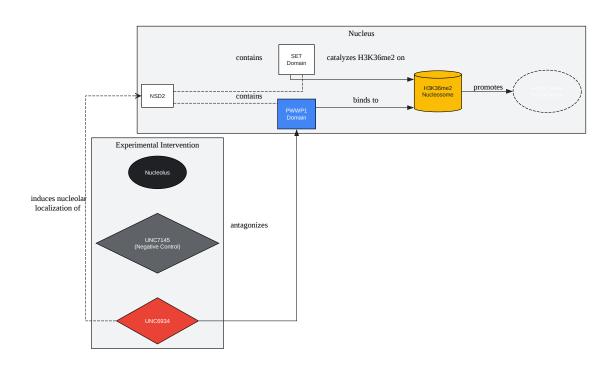
Table 2: Selectivity Profile of UNC6934



Target Family	Activity	Assay Type	Reference
PWWP Domains	Selective for NSD2- PWWP1 over 15 other human PWWP domains	Differential Scanning Fluorimetry (DSF)	[10]
Methyltransferases	No inhibition of a panel of 33 methyltransferases (including NSD1, NSD2, NSD3, SETD2)	Biochemical Assays	[10]
CNS Receptors/Channels/T ransporters	Inhibited human sodium-dependent serotonin transporter with a Ki of 1.4 ± 0.8 µM	Radioligand Binding Assays	[10]

Signaling Pathway and Experimental Workflow Diagrams

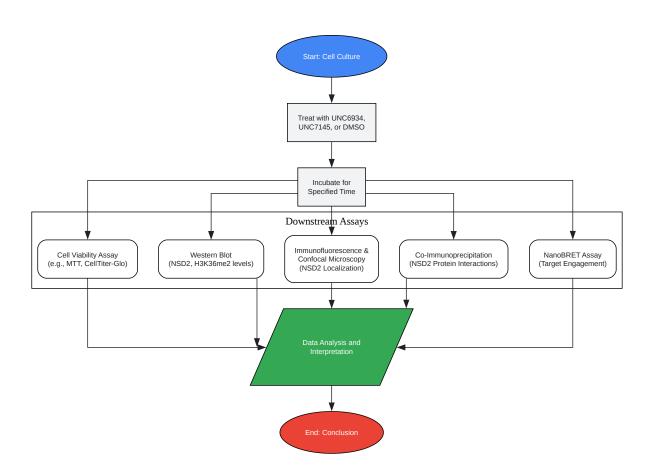




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Figure 1: UNC6934 Mechanism of Action on the NSD2 Signaling Pathway.





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Figure 2: General Experimental Workflow for Studying UNC6934 Effects.



Experimental Protocols

Assessment of Target Engagement in Live Cells using NanoBRET™ Assay

This protocol is adapted from published studies to quantify the engagement of UNC6934 with the NSD2-PWWP1 domain in live cells.[3]

Materials:

- U2OS cells (or other suitable cell line)
- DMEM with 10% FBS and penicillin/streptomycin
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., Lipofectamine™ 3000)
- Plasmids: NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3
- HaloTag® NanoBRET™ 618 Ligand
- NanoBRET™ Nano-Glo® Substrate
- UNC6934 and UNC7145 (dissolved in DMSO)
- · White, opaque 96-well plates
- Luminometer with 450nm and >600nm filters

- Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
- Transfection: Co-transfect the cells with NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 plasmids using a suitable transfection reagent according to the manufacturer's instructions.



- Compound Treatment: 24 hours post-transfection, replace the medium with Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand. Add UNC6934 or **UNC7145** at various concentrations (e.g., 0.1 to 50 μM). Include a DMSO-only control.
- Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
- Luminescence Measurement:
 - Add the NanoBRET™ Nano-Glo® Substrate to each well.
 - Immediately measure the luminescence at 450nm (donor emission) and >600nm (acceptor emission) using a plate reader.
- Data Analysis:
 - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Normalize the ratios to the DMSO control.
 - Plot the normalized BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Analysis of NSD2 Subcellular Localization by Immunofluorescence

This protocol describes how to visualize the UNC6934-induced relocalization of NSD2 to the nucleolus.[1][11][12]

Materials:

- U2OS cells grown on glass coverslips in a 24-well plate
- UNC6934 (5 μM), UNC7145 (5 μM), and DMSO
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton™ X-100 in PBS



- Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
- Primary antibody: anti-NSD2
- Secondary antibody: Alexa Fluor® 488-conjugated anti-rabbit IgG
- Nuclear stain (e.g., DAPI or Hoechst 33342)
- Mounting medium
- Confocal microscope

- Cell Treatment: Treat U2OS cells with 5 μM UNC6934, 5 μM UNC7145, or DMSO for 4 hours.
- Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton™ X-100 for 10 minutes.
- Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with anti-NSD2 primary antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Staining and Mounting: Wash three times with PBS, stain with DAPI or Hoechst for 5
 minutes, wash again, and mount the coverslips onto microscope slides using mounting
 medium.
- Imaging: Visualize the cells using a confocal microscope. Acquire images of the DAPI/Hoechst channel (blue) and the Alexa Fluor® 488 channel (green).



Analysis: Observe the localization of the green signal (NSD2) relative to the nucleus (blue).
 In UNC6934-treated cells, expect to see an accumulation of NSD2 in distinct foci within the nucleus, corresponding to the nucleoli.

Western Blot Analysis of H3K36me2 Levels

This protocol can be used to assess whether UNC6934, which targets a reader domain, affects the overall levels of the H3K36me2 mark. Note that published data suggests UNC6934 does not alter global H3K36me2 levels.[9]

Materials:

- KMS-11 cells (or other relevant cell line)
- UNC6934, UNC7145, and DMSO
- · RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K36me2, anti-total Histone H3
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with UNC6934, UNC7145, or DMSO for 24-72 hours.
 Harvest and lyse the cells in RIPA buffer.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
- Transfer: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with the anti-H3K36me2 primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane with TBST, apply the ECL substrate, and detect the signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
- Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal.

Co-Immunoprecipitation (Co-IP) to Identify NSD2 Interacting Proteins

This protocol can be adapted to investigate how UNC6934 might affect the interaction of NSD2 with its binding partners.[13][14][15]

Materials:

- Cell line expressing endogenous or tagged NSD2
- UNC6934, UNC7145, and DMSO



- Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
- Anti-NSD2 antibody or anti-tag antibody
- Control IgG (from the same species as the primary antibody)
- Protein A/G magnetic beads
- Wash buffer (similar to lysis buffer but with lower detergent concentration)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- · Mass spectrometry or Western blot for analysis

- Cell Treatment and Lysis: Treat cells with UNC6934, UNC7145, or DMSO for the desired time. Lyse the cells in Co-IP lysis buffer.
- Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Add the anti-NSD2 antibody or control IgG to the pre-cleared lysate.
 - Incubate for 4 hours to overnight at 4°C with gentle rotation.
- Capture of Immune Complexes: Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
- Elution: Elute the protein complexes from the beads using elution buffer.
- Analysis:



- Western Blot: Analyze the eluates by Western blot to confirm the pulldown of NSD2 and to probe for known or suspected interacting partners.
- Mass Spectrometry: For discovery of novel interactors, submit the eluates for analysis by mass spectrometry.

Cell Viability Assay

This protocol is to assess the cytotoxic effects of UNC6934. Published data indicates no acute cytotoxicity up to 5 μ M in several cell lines.[3]

Materials:

- Adherent or suspension cell lines
- UNC6934 and UNC7145
- · 96-well plates
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
- Plate reader (absorbance or luminescence)

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Compound Treatment: The next day (for adherent cells), add serial dilutions of UNC6934 or UNC7145. Include a DMSO-only control.
- Incubation: Incubate for the desired period (e.g., 72 hours).
- Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
- Measurement: Read the absorbance or luminescence using a plate reader.
- Analysis: Normalize the data to the DMSO control and plot cell viability against compound concentration to determine any potential cytotoxic effects.



Concluding Remarks

UNC6934 and its inactive control **UNC7145** are valuable tools for elucidating the biological functions of the NSD2-PWWP1 domain. The protocols provided here offer a framework for investigating target engagement, cellular localization, and the downstream consequences of antagonizing the NSD2-PWWP1 interaction. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

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